molecular formula C10H14FNO B13042239 (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL

Cat. No.: B13042239
M. Wt: 183.22 g/mol
InChI Key: SPOJJXMJIBJMRN-XVKPBYJWSA-N
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Description

(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of both an amino group and a hydroxyl group on the same carbon atom, along with a fluorinated aromatic ring, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate fluorinated aromatic compound.

    Amination: Introduction of the amino group is achieved through reductive amination or other suitable methods.

    Hydroxylation: The hydroxyl group is introduced via oxidation or other hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted aromatic compounds.

Scientific Research Applications

(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in binding to enzymes or receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Uniqueness

The presence of the fluorine atom in (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL imparts unique electronic properties, making it distinct from its analogs. This fluorination can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1

InChI Key

SPOJJXMJIBJMRN-XVKPBYJWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]([C@H](C)O)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(C)O)N

Origin of Product

United States

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